N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Description

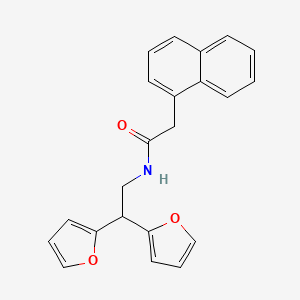

N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative characterized by a 2,2-di(furan-2-yl)ethyl group attached to the nitrogen atom and a naphthalen-1-yl substituent at the α-carbon of the acetamide backbone (Figure 1).

- Naphthalene system: The naphthalen-1-yl group contributes hydrophobicity and π-π stacking capabilities, common in compounds targeting enzymes or receptors with aromatic binding pockets.

This compound’s synthesis likely involves coupling reactions between 2-(naphthalen-1-yl)acetic acid and 2,2-di(furan-2-yl)ethylamine, analogous to methods described for related amides (e.g., ).

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c24-22(14-17-8-3-7-16-6-1-2-9-18(16)17)23-15-19(20-10-4-12-25-20)21-11-5-13-26-21/h1-13,19H,14-15H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWWQXJQRCZFCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(C3=CC=CO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the furan-2-yl ethyl intermediate: This could involve the reaction of furan with an appropriate alkylating agent under acidic or basic conditions.

Coupling with naphthalen-1-yl acetamide: The intermediate is then reacted with naphthalen-1-yl acetamide, possibly using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents for electrophilic substitution, or strong nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce dihydrofuran derivatives.

Scientific Research Applications

Chemistry

N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varying properties.

Biology

The compound may be utilized in biological studies to explore pathways involving aromatic compounds. Its interactions with biological systems can provide insights into enzyme activity and receptor binding.

Medicine

Due to its structural characteristics, this compound has potential applications in drug development:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Antitumor Activity: The compound's structure may facilitate cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.

Industry

In industrial applications, this compound can be used in the synthesis of materials with specific properties, particularly those requiring aromatic functionalities.

Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of structurally similar compounds. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 - 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that this compound may also possess similar antimicrobial properties.

Antitumor Activity

Research on related compounds demonstrated significant growth inhibition in HT29 colon cancer cells, with IC50 values below 1.98 μg/mL. The presence of electron-donating groups was found to enhance cytotoxicity, implying that modifications in the naphthalene moiety could improve the antitumor efficacy of this compound.

Data Tables

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Mechanism of Action

The mechanism by which N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and thus affecting biological pathways.

Comparison with Similar Compounds

Structural and Functional Variations

Key analogs and their distinguishing features are summarized in Table 1.

Table 1. Structural and Functional Comparison of Acetamide Derivatives

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and experimental findings from various studies.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with naphthalene-based acetamides. For instance, a related compound was synthesized by dissolving a precursor in DMF and reacting it with potassium carbonate and tetrabutylammonium iodide at elevated temperatures. The resulting product was purified using silica gel chromatography, yielding a solid compound characterized by NMR and X-ray diffraction techniques .

2.1 Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that related naphthalene derivatives demonstrate cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

2.2 Antimicrobial Activity

The antimicrobial activity of this compound has also been explored. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest potent antibacterial properties, making them potential candidates for developing new antibiotics .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Furan Substitution : The presence of furan rings enhances the lipophilicity and bioavailability of the compound.

- Naphthalene Core : The naphthalene moiety contributes to increased binding affinity to target proteins involved in cancer progression.

- Functional Groups : Variations in functional groups attached to the core structure can significantly influence both anticancer and antimicrobial activities .

4. Case Studies

Several case studies provide insights into the efficacy of this compound:

4.1 Study on Anticancer Activity

In one study, derivatives similar to this compound were tested against various cancer cell lines, revealing IC50 values in the low nanomolar range for some analogs. These results indicate strong potential as anticancer agents compared to established chemotherapeutics like doxorubicin .

4.2 Study on Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity showed that certain derivatives exhibited MIC values as low as 0.22 μg/mL against resistant bacterial strains. This suggests that modifications to the furan and naphthalene components could enhance their efficacy as antimicrobial agents .

5. Conclusion

This compound presents promising biological activities that warrant further investigation. Its synthesis can be optimized for higher yields and purities, while its structural characteristics can be modified to enhance its therapeutic potential against cancer and microbial infections.

Data Summary Table

| Property | Value |

|---|---|

| Synthesis Method | DMF Reaction with K₂CO₃ |

| Yield | ~75% |

| Anticancer IC50 | Low nanomolar range |

| Antimicrobial MIC | 0.22 μg/mL |

| Target Diseases | Cancer, Bacterial Infections |

Q & A

Q. What are the standard multi-step synthetic routes for N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Formation of the naphthalen-1-yl acetamide core via nucleophilic substitution or amide coupling using reagents like EDC/HOBt to activate carboxylic acids .

- Step 2 : Introduction of the 2,2-di(furan-2-yl)ethyl group through alkylation or reductive amination, often requiring anhydrous solvents (e.g., DCM) and catalysts (e.g., Pd/C for hydrogenation) .

- Optimization : Reaction yields can be improved by controlling temperature (0–25°C), solvent polarity, and catalyst loading. Purity is assessed via HPLC or TLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR (1H/13C) : Critical for confirming the acetamide backbone and furan/naphthalene substituents. Aromatic protons in naphthalene (~6.8–8.2 ppm) and furan (δ 6.3–7.4 ppm) are diagnostic .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95% by UV detection at 254 nm) .

- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .

Q. How can computational tools predict the compound’s reactivity and stability?

- DFT calculations (e.g., Gaussian 16): Model electron density to predict sites for electrophilic/nucleophilic attack, such as the furan ring’s α-position .

- Molecular dynamics simulations : Assess hydrolytic stability of the acetamide bond in aqueous environments (e.g., PBS buffer at pH 7.4) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural models?

- Single-crystal X-ray diffraction : Provides unambiguous bond lengths/angles. For example, discrepancies in furan ring planarity or acetamide torsion angles can be resolved using SHELXL refinement .

- Challenge : SHELX may struggle with disordered solvent molecules; alternative software like Olex2 or Phenix can improve model accuracy .

Q. What experimental strategies validate the compound’s proposed mechanism in pharmacological studies?

- Target binding assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify affinity for receptors/enzymes (e.g., kinase targets implicated in cancer) .

- Functional assays : Measure inhibition of enzymatic activity (e.g., IC50 via fluorogenic substrates) or modulation of ion channels (e.g., patch-clamp electrophysiology) .

Q. How do structural modifications (e.g., furan substitution) impact biological selectivity and toxicity?

- SAR studies : Compare analogs with thiophene or pyrrole replacing furan. For example, furan’s electron-rich ring may enhance DNA intercalation but increase cytotoxicity in non-target tissues .

- In vitro toxicity : Assess hepatic (HepG2) and renal (HEK293) cell viability via MTT assays to identify safer derivatives .

Q. What methodologies address stability challenges during long-term storage or in vivo administration?

- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation products via LC-MS .

- Formulation optimization : Use lyophilization with cryoprotectants (trehalose) or encapsulation in PLGA nanoparticles to enhance aqueous stability .

Q. How can conflicting bioactivity data from different assay platforms be reconciled?

- Case example : Discrepancies in IC50 values between cell-based (e.g., MCF-7) and cell-free (e.g., kinase profiling) assays may arise from off-target effects or metabolite interference.

- Resolution : Combine orthogonal assays (e.g., Western blot for target phosphorylation) and metabolomics (LC-MS) to identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.